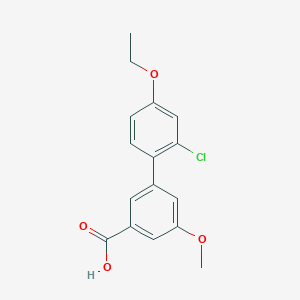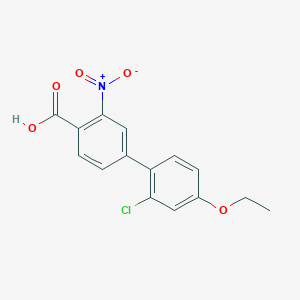
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95%
説明
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, also known as 3-CPA, is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 153-155 °C, and is soluble in methanol, acetonitrile, and pyridine. 3-CPA is a potent inhibitor of the enzyme tyrosine hydroxylase, and is used in studies of the metabolism of catecholamines and related compounds. It has also been used to study the role of tyrosine hydroxylase in the regulation of dopamine and norepinephrine production and release.
作用機序
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% acts as an inhibitor of tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA. It binds to the active site of the enzyme, preventing it from catalyzing the conversion of tyrosine to L-DOPA. This inhibition of tyrosine hydroxylase leads to a decrease in the production of dopamine and norepinephrine, and thus affects the regulation of various physiological processes.
Biochemical and Physiological Effects
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of catecholamines on various physiological processes, such as the regulation of heart rate and blood pressure. It has also been used to study the effects of catecholamines on memory, learning, and behavior. In addition, 3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% has been used to study the effects of catecholamines on the release of hormones such as epinephrine and norepinephrine from the adrenal glands.
実験室実験の利点と制限
The main advantage of using 3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is its potency as an inhibitor of tyrosine hydroxylase. This allows researchers to study the effects of catecholamines on various physiological processes with greater precision and accuracy. However, 3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% can also be toxic if used in high concentrations, and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% in scientific research. These include further studies of the effects of catecholamines on memory, learning, and behavior; investigation of the role of tyrosine hydroxylase in the regulation of dopamine and norepinephrine production and release; and studies of the effects of catecholamines on the release of hormones such as epinephrine and norepinephrine from the adrenal glands. In addition, 3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of catecholamines on the development and progression of various diseases, such as Parkinson's disease, Alzheimer's disease, and depression.
合成法
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% can be synthesized from the reaction of 3-chlorobenzoic acid and 5-hydroxybenzaldehyde in the presence of a base and a dehydrating agent. The reaction is carried out at a temperature of 110-120 °C for 4-6 hours in an inert atmosphere. The product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid, 95% is used as a research tool in studies of the metabolism of catecholamines and related compounds. It is a potent inhibitor of tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA, and is thus used to study the role of tyrosine hydroxylase in the regulation of dopamine and norepinephrine production and release. It has also been used to study the effects of catecholamines on various physiological processes, such as the regulation of heart rate and blood pressure.
特性
IUPAC Name |
5-(3-carboxy-5-hydroxyphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO5/c15-12-2-1-7(6-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLXQCMPHRHFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691707 | |
| Record name | 4-Chloro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxy-4-chlorophenyl)-5-hydroxybenzoic acid | |
CAS RN |
1262005-39-9 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4-chloro-5′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5'-hydroxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















